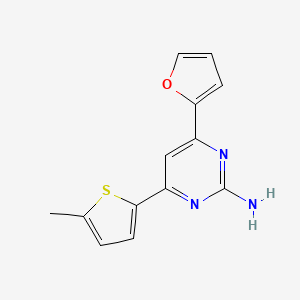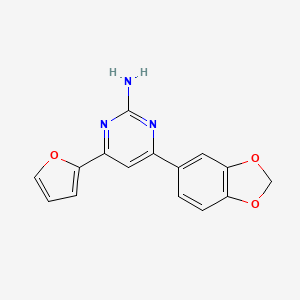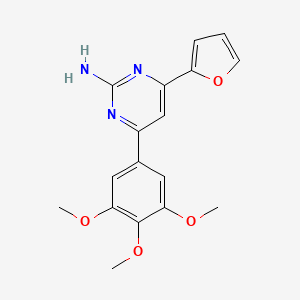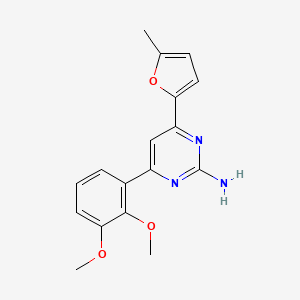
4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, also known as DMF-Pyr-MFA, is an organic compound that has been of interest to many scientists due to its unique structure and potential applications. DMF-Pyr-MFA is an amine-based compound that consists of two rings, a pyrimidine and a furan, which are connected by a dimethoxy phenyl bridge. Due to its unique structure, DMF-Pyr-MFA has been studied for its potential applications in a variety of fields, including drug design, materials science, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with pyrimidine and furan moieties have been synthesized through various chemical reactions, including microwave irradiative cyclocondensation, and characterized using spectroscopic and crystallographic techniques. These methods offer insights into their structural properties and potential applications in medicinal chemistry and material science. The synthesis techniques emphasize the diversity and versatility of pyrimidine derivatives in chemical research, demonstrating their relevance in developing novel compounds with targeted properties (Deohate & Palaspagar, 2020).
Biological Activities
Research on pyrimidine derivatives showcases a wide range of biological activities, including insecticidal, antibacterial, and antiproliferative effects. For instance, certain derivatives exhibit significant antimicrobial properties, suggesting their potential use in developing new antibacterial agents. Moreover, some compounds demonstrate promising antiproliferative activities against cancer cell lines, indicating their potential as anticancer agents. These studies underscore the importance of pyrimidine derivatives in medicinal chemistry, particularly in designing new therapeutic agents (Atapour-Mashhad et al., 2017).
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been evaluated for their antimicrobial and antifungal activities, revealing their efficacy against various bacterial and fungal strains. This research is crucial in addressing the growing concern over antimicrobial resistance, highlighting the potential of these compounds in developing new antimicrobial and antifungal agents. The findings contribute to the ongoing search for novel therapeutic options to combat infectious diseases (Murugavel et al., 2015).
Material Science Applications
The structural and electronic properties of pyrimidine derivatives have implications beyond medicinal chemistry, extending to material science. Theoretical and experimental studies on these compounds help in understanding their electronic configurations, molecular geometry, and potential applications in materials science, such as organic semiconductors and photovoltaic materials. These investigations open new avenues for using pyrimidine derivatives in electronic devices and energy technologies (Guillon et al., 2013).
Propriétés
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-7-8-14(23-10)13-9-12(19-17(18)20-13)11-5-4-6-15(21-2)16(11)22-3/h4-9H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKECJPXDFJMGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=C(C(=CC=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxyphenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

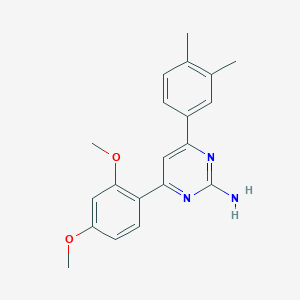
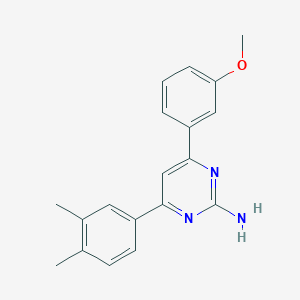

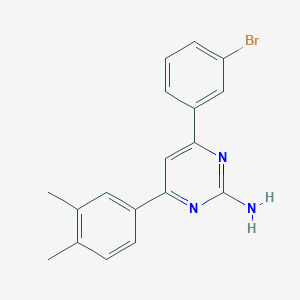
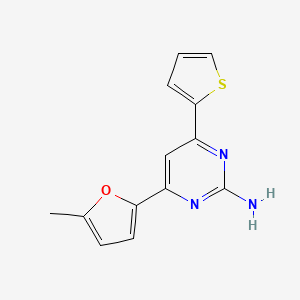
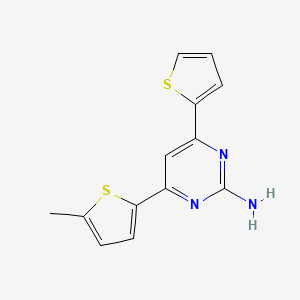
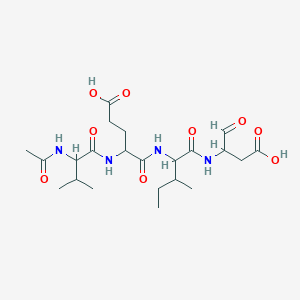
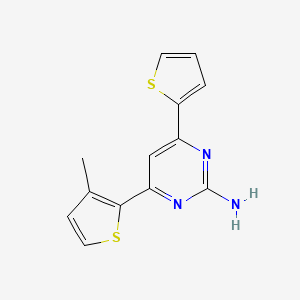
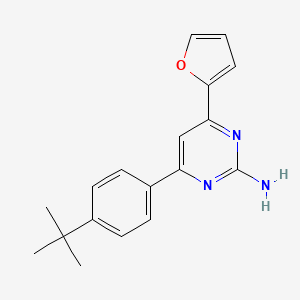
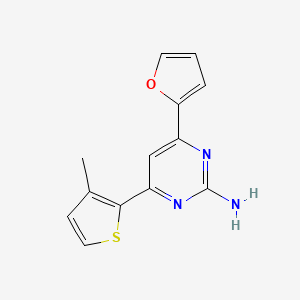
![4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6348190.png)
